molecular formula C19H18ClN3O3 B11309562 N-(2-chlorophenyl)-2-[3-(5-propyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide

N-(2-chlorophenyl)-2-[3-(5-propyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide

Cat. No.: B11309562
M. Wt: 371.8 g/mol
InChI Key: OSAHYICOZDIKIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorophenyl)-2-[3-(5-propyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorophenyl group, an oxadiazole ring, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-[3-(5-propyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the Phenoxy Group: The phenoxy group can be introduced via nucleophilic aromatic substitution reactions.

    Formation of the Acetamide Moiety: The final step involves the acylation of the amine group with an appropriate acylating agent such as acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or oxadiazole rings.

    Reduction: Reduction reactions can occur at the oxadiazole ring or the acetamide moiety.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to amine derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may be studied for its potential as a pharmaceutical agent, particularly for its antimicrobial or anticancer properties.

    Agricultural Chemistry: The compound could be explored for use as a pesticide or herbicide.

    Materials Science: It may be used in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-[3-(5-propyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The oxadiazole ring and phenoxyacetamide moiety could play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide
  • N-(2-chlorophenyl)-2-[3-(5-ethyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide

Uniqueness

N-(2-chlorophenyl)-2-[3-(5-propyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide is unique due to the presence of the propyl group on the oxadiazole ring, which may influence its chemical reactivity and biological activity compared to its methyl or ethyl analogs.

Properties

Molecular Formula

C19H18ClN3O3

Molecular Weight

371.8 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-[3-(5-propyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide

InChI

InChI=1S/C19H18ClN3O3/c1-2-6-18-22-19(23-26-18)13-7-5-8-14(11-13)25-12-17(24)21-16-10-4-3-9-15(16)20/h3-5,7-11H,2,6,12H2,1H3,(H,21,24)

InChI Key

OSAHYICOZDIKIA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=NO1)C2=CC(=CC=C2)OCC(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.